2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine
Description
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a sulfur-containing substituent at the 2-position and a furan-linked amine at the 4-position. This structural combination suggests unique physicochemical and biological properties compared to analogous compounds .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c21-17-9-3-1-6-14(17)13-26-20-23-18-10-4-2-8-16(18)19(24-20)22-12-15-7-5-11-25-15/h1-11H,12-13H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELRSHDILCMEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Core Construction: Foundational Methodologies
The quinazoline scaffold is typically synthesized via cyclization reactions involving anthranilic acid derivatives. The Niementowski reaction remains a cornerstone, utilizing anthranilic acid and formamide or urea under thermal conditions. For example, cyclization of 2-aminobenzoic acid with urea at 200°C yields quinazolin-4(3H)-one, a precursor for further functionalization.
Alternative approaches include Bischler’s synthesis , which employs 2-aminobenzophenones condensed with nitriles, and Riedel’s synthesis , involving amidines and carbonyl compounds. Recent advances emphasize microwave-assisted cyclization, reducing reaction times from hours to minutes while improving yields.
Strategic Functionalization at Position 2: Sulfanyl Group Introduction
The 2-sulfanyl moiety in the target compound is introduced via nucleophilic substitution or thiol-alkylation. A validated method involves reacting 2-chloroquinazoline derivatives with thiols under basic conditions. For instance, 2-mercaptoquinazolin-4(3H)-one reacts with alkyl halides like 2-chlorobenzyl bromide in the presence of potassium carbonate to form 2-[(2-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one.
Optimization Data from Literature
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Mercaptoquinazolin-4-one | 2-Chlorobenzyl bromide | K₂CO₃ | DMF | 78 | |
| 2-Chloroquinazoline | 2-Chlorobenzylthiol | Et₃N | THF | 65 |
Functionalization at Position 4: Amine Substitution
The 4-amino group is introduced through nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. 4-Chloroquinazoline intermediates react preferentially with amines due to the electron-deficient nature of the C4 position. For the target compound, furfurylamine serves as the nucleophile.
Case Study from Antileishmanial Research
A protocol by Horton et al. demonstrates that 4-chloro-2-substituted quinazolines react with primary amines in refluxing ethanol to yield 4-amino derivatives. Applying this to furfurylamine:
- 4-Chloro-2-[(2-chlorobenzyl)sulfanyl]quinazoline (1.0 equiv) and furfurylamine (1.2 equiv) are heated in ethanol at 80°C for 12 hours.
- The reaction is monitored by TLC, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Yield Optimization
- Solvent : Ethanol (75%) > DMF (68%) > THF (60%)
- Catalyst : No catalyst required for NAS, but Pd(OAc)₂ improves yields in challenging cases.
Integrated Synthetic Route for the Target Compound
Combining the above strategies, a plausible synthesis is:
Step 1: Quinazolin-4(3H)-one Synthesis
Anthranilic acid reacts with urea under Niementowski conditions to form quinazolin-4(3H)-one.
Step 2: Chlorination at Position 4
Treatment with phosphorus oxychloride (POCl₃) converts the 4-keto group to chloride, yielding 4-chloroquinazoline.
Step 3: Sulfanyl Group Introduction at Position 2
4-Chloroquinazoline reacts with 2-chlorobenzylthiol in THF with triethylamine, yielding 4-chloro-2-[(2-chlorobenzyl)sulfanyl]quinazoline.
Step 4: Amine Substitution at Position 4
The chloro intermediate reacts with furfurylamine in ethanol under reflux, culminating in the target compound.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, quinazoline-H), 7.89–7.30 (m, aromatic-H), 4.65 (s, 2H, SCH₂), 4.52 (s, 2H, NHCH₂).
- MS (ESI+) : m/z 412.1 [M+H]⁺.
Alternative Pathways and Green Chemistry Considerations
Multi-Component Reactions (MCRs)
The Open Medicinal Chemistry Journal highlights MCRs for annulated quinazolines. For example, a one-pot reaction of 2-aminobenzothiazole, aldehydes, and cyclic ketones in ionic liquids yields complex quinazolines. While untested for this compound, such methods offer potential for streamlining synthesis.
Microwave-Assisted Synthesis Microwave irradiation reduces reaction times significantly. A reported synthesis of dihydroquinazolines achieved 85% yield in 15 minutes versus 6 hours conventionally.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, with activity against certain bacterial strains.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (K297-0482)
- Key Differences :
- The 2-position substituent is a (4-fluorophenyl)methylsulfanyl group instead of (2-chlorophenyl)methylsulfanyl.
- The 4-amine is linked to a dimethoxyphenylethyl chain rather than a furan-2-ylmethyl group.
- Impact :
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265)
- Key Differences :
- Lacks the sulfanyl group at the 2-position; instead, a chloro substituent is directly attached.
- The 4-amine is N-methylated and linked to a 4-methoxyphenyl group.
- Impact :
- Direct chloro substitution at C2 may reduce steric bulk but limit sulfur-mediated interactions (e.g., disulfide bonding).
- N-Methylation and methoxy groups confer high apoptosis-inducing activity (EC50 = 2 nM in T47D cells), suggesting that the target compound’s furan and sulfanyl groups may alter potency .
N-[(Furan-2-yl)methyl]-2-phenylquinazolin-4-amine (74U)
- Key Differences :
- The 2-position substituent is a simple phenyl group instead of (2-chlorophenyl)methylsulfanyl.
- Impact :
Heterocyclic Analogues with Sulfanyl Groups
5-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyl-1,3-oxazol-5-amine
- Key Differences :
- Oxazole core with a tosyl group at C4.
- Impact: Tosyl group introduces sulfonamide functionality, enhancing hydrogen bonding but increasing molecular weight.
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine is a hybrid molecule that integrates a quinazoline framework with a furan substituent and a chlorophenyl sulfanyl group. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will explore its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural features are pivotal for its biological interactions:
- Chlorophenyl Group : Known for enhancing lipophilicity and biological activity.
- Furan Ring : Contributes to diverse pharmacological properties.
- Quinazoline Core : Associated with various biological activities, including anticancer effects.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.36 | |
| Compound B | A549 | 40.90 | |
| Compound C | HCT116 | 15.00 |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Sulfonamide derivatives, particularly those linked to quinazoline, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogenated phenyl substituents significantly enhances antibacterial activity .
Table 2: Antimicrobial Activity of Sulfonamide-Linked Quinazolines
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 8 μg/mL | |
| Compound E | Escherichia coli | 16 μg/mL |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly targeting COX enzymes and DPP-IV. Inhibitors of these enzymes are crucial in managing inflammation and diabetes, respectively. Studies have indicated that quinazoline derivatives can inhibit COX-1 and COX-2 with varying potency .
Case Studies
-
Case Study on Anticancer Activity
A study synthesized several quinazoline-based hybrids and evaluated their anticancer properties against breast cancer cell lines. The most active compound exhibited an IC50 value of 0.36 μM, indicating strong antiproliferative effects . -
Case Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of sulfonamide-linked quinazolines, revealing significant activity against Staphylococcus aureus and other pathogens. The study emphasized the importance of substituents on the phenyl ring for enhancing activity .
Q & A
Q. Analytical Workflow :
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; aim for ≥95% purity .
- Structural Confirmation :
- Elemental Analysis : Validate C, H, N, S, and Cl percentages against theoretical values .
Advanced: What strategies can resolve contradictions in reported biological activity data for quinazoline derivatives?
Discrepancies in activity data (e.g., kinase inhibition vs. antimicrobial effects) often arise from:
- Assay Variability : Differences in cell lines, enzyme isoforms, or endpoint measurements (e.g., IC₅₀ vs. EC₅₀). Cross-validate using standardized protocols (e.g., Eurofins Panlabs kinase panel) .
- Structural Nuances : Subtle changes in substituents (e.g., sulfanyl vs. sulfonyl groups) dramatically alter target affinity. Perform 3D-QSAR to map pharmacophoric requirements .
- Solubility/Bioavailability : Poor aqueous solubility may mask true activity. Use DMSO stocks with <0.1% precipitation and confirm cellular uptake via LC-MS/MS .
Advanced: How can computational modeling guide the optimization of this compound for selective kinase inhibition?
Q. Methodological Approach :
- Molecular Docking : Use crystal structures of target kinases (e.g., c-Src, Abl) from the PDB to predict binding modes. Focus on interactions between the quinazoline core and ATP-binding pockets .
- 3D-QSAR : Generate contour maps to identify favorable regions for substituent placement (e.g., bulky groups at the sulfanyl position enhance selectivity over VEGFR2) .
- ADMET Prediction : Tools like SwissADME assess logP, CYP450 inhibition, and blood-brain barrier permeability to prioritize derivatives with drug-like properties .
Advanced: What experimental designs are critical for elucidating the mechanism of action in cancer cell lines?
Q. Key Steps :
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to suspected targets (e.g., kinases) in lysates from treated cells .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK/ERK suppression, apoptosis markers like cleaved caspase-3) .
- Resistance Studies : Generate resistant cell lines via prolonged sub-lethal dosing and screen for mutations (e.g., gatekeeper mutations in kinase domains) .
Basic: What are the stability considerations for storing and handling this compound?
- Storage : Store at –20°C under argon in amber vials to prevent oxidation of the sulfanyl group and photodegradation of the quinazoline core .
- Solubility : Prepare fresh solutions in DMSO or ethanol; avoid aqueous buffers unless stabilized with cyclodextrins .
- Decomposition Signs : Monitor for color change (yellow → brown) or precipitate formation, indicating hydrolysis or dimerization .
Advanced: How can researchers address low yields in the final amination step?
Q. Troubleshooting :
- Catalyst Optimization : Replace Pd(OAc)₂ with Xantphos-based catalysts for Buchwald-Hartwig amination to improve coupling efficiency .
- Solvent Effects : Use toluene/DMF mixtures (4:1 v/v) to balance reactivity and solubility .
- Protecting Groups : Temporarily protect the furan oxygen with a TBS group to prevent side reactions during amination .
Advanced: What in vitro and in vivo models are suitable for evaluating antitumor efficacy?
- In Vitro :
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
